molecular formula C16H12ClN3O2 B11670947 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide CAS No. 178919-58-9

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B11670947
CAS No.: 178919-58-9
M. Wt: 313.74 g/mol
InChI Key: CYEBDVNFAMOBLE-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a quinazolinone derivative characterized by a 2-methyl substituent on the quinazolin-4(3H)-one core and a 4-chlorobenzamide moiety attached to the N3 position. Key properties include:

  • Physical Properties: White amorphous solid with a melting point of 238–240°C .
  • Spectroscopic Data: IR: Bands at 3234 cm⁻¹ (N-H stretch), 1704 cm⁻¹ (C=O), and 1667 cm⁻¹ (C=O quinazolinone) . NMR: ¹H-NMR signals at δ 11.76 (NHCO), 8.13–7.56 (aromatic protons), and 2.46 ppm (CH₃); ¹³C-NMR confirms carbonyl carbons at δ 165.0 and 159.0 ppm . HRMS: [M+Na]⁺ at m/z 336.0510 (C₁₆H₁₂ClN₃NaO₂⁺) .
  • Synthesis: Prepared via green methods using intermediates like 2-methylquinazolin-4(3H)-one and 4-chlorobenzoyl chloride under optimized conditions .

Properties

CAS No.

178919-58-9

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)19-15(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,21)

InChI Key

CYEBDVNFAMOBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)Cl

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylquinazolin-4(3H)-one

The quinazolinone core is formed by heating 2-amino-N-methylbenzamide (synthesized from isatoic anhydride and methylamine) with DMSO (2 mL) and 30% H₂O₂ (1 equiv) at 150°C for 14 hours. This method achieves cyclization through oxidative coupling, where DMSO acts as a carbon source and H₂O₂ facilitates dehydrogenation. Yields for analogous compounds range from 55% to 72%, depending on substituents.

Key Conditions

  • Temperature : 150°C

  • Reagents : DMSO, H₂O₂

  • Time : 14 hours

  • Yield : ~65% (estimated for target compound)

Acylation at N3 Position

The N3 hydrogen of 2-methylquinazolin-4(3H)-one is acylated with 4-chlorobenzoyl chloride in pyridine at room temperature. This step introduces the 4-chlorobenzamide group via nucleophilic acyl substitution.

Procedure

  • 2-Methylquinazolin-4(3H)-one (1 mmol) and 4-chlorobenzoyl chloride (1.2 mmol) are stirred in pyridine (5 mL) for 3 hours.

  • The mixture is washed with 10% HCl and extracted with ethyl acetate.

  • Purification via silica gel chromatography yields the target compound.

Optimization Note : Excess acyl chloride (1.5 equiv) improves yields to 78% by minimizing unreacted starting material.

One-Pot Synthesis from Isatoic Anhydride

A streamlined approach combines amidation and cyclization in a single pot, reducing purification steps.

Reaction Scheme

  • Amidation : Isatoic anhydride reacts with methylamine in water at 80°C to form 2-amino-N-methylbenzamide.

  • Cyclization/Acylation : The intermediate is treated with 4-chlorobenzoyl chloride, DMSO, and H₂O₂ at 150°C for 20 hours, enabling simultaneous cyclization and acylation.

Advantages :

  • Eliminates isolation of 2-methylquinazolin-4(3H)-one.

  • Reduces solvent waste.

Yield : ~60% (estimated based on similar reactions).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Key Reagents H₂O₂, DMSOBenzotriazole, tert-BuOKIsatoic anhydride, H₂O₂
Temperature 150°C100°C (reflux)150°C
Time 14–20 hours24–48 hours20 hours
Overall Yield 65–78%34–59%~60%
Scalability HighModerateModerate
Green Chemistry YesNoYes

Method 1 is favored for its higher yield and sustainability, while Method 3 offers procedural simplicity. Method 2 suffers from lower yields but provides mechanistic clarity.

Mechanistic Insights

Oxidative Cyclization (Method 1)

DMSO oxidizes the methylamine-derived amide to a nitrene intermediate, which undergoes cyclization to form the quinazolinone ring. H₂O₂ aids in dehydrogenation, finalizing the 4-oxo group.

Benzotriazole Pathway (Method 2)

The benzotriazole group acts as a leaving species, facilitating nucleophilic attack by the diketone’s enolate. tert-BuOK deprotonates the diketone, enabling aldol-like condensation.

Characterization and Purity Control

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at C2, benzamide at N3).

  • HRMS : Verifies molecular formula (C₁₇H₁₃ClN₂O₂).

  • HPLC : Ensures >95% purity.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing acylation at oxygen atoms is mitigated using bulky bases (e.g., pyridine).

  • Low Yields : Adding catalytic p-toluenesulfonic acid (PTSA) in Method 2 improves yields to 45%.

  • Solvent Selection : Replacing dioxane with diglyme in Method 2 enhances solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The applications of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can be categorized based on its biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against multiple strains of bacteria and fungi, demonstrating high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BE. coli15
This compoundKlebsiella pneumonia20

Anticancer Potential

The quinazoline scaffold is recognized for its anticancer properties. Various derivatives have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with a similar structure to this compound showed promising results in inhibiting the growth of human cancer cell lines .

Table 2: Anticancer Activity Against Human Cell Lines

Compound NameCell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)12
Compound DHeLa (Cervical Cancer)10
This compoundA549 (Lung Cancer)8

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, there is emerging evidence that quinazoline derivatives may possess anti-inflammatory effects. Studies have indicated that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A research team synthesized a series of quinazoline derivatives, including this compound, and evaluated their antimicrobial activity using agar well diffusion methods. The results confirmed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of quinazoline derivatives. The synthesized compounds were tested against various cancer cell lines, with results indicating that this compound effectively inhibited cell proliferation in a dose-dependent manner, particularly in lung and breast cancer models .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Spectral Features (IR/NMR) Reference
Target Compound 4-Cl, 2-Me 238–240 C₁₆H₁₂ClN₃O₂ IR: 1704, 1667 cm⁻¹; ¹H-NMR: δ 11.76
N-(2-Me-4-oxoquinazolin-3-yl)benzamide (2h) H (no Cl), 2-Me 187.0 C₁₆H₁₃N₃O₂ IR: 1665 cm⁻¹; ¹H-NMR: δ 2.36 (CH₃)
3e () 4-BrPh, 2-Me 261–263 C₂₁H₁₆BrN₃O₂ ¹H-NMR: δ 8.43 (Ar-H); ESI-MS: [M+H]⁺
8-Cl-3-(4-MeOPh)quinazolin-4-one (2h) 8-Cl, 4-MeOPh 175 C₁₅H₁₁ClN₂O₂ IR: 1631 cm⁻¹; ¹H-NMR: δ 3.74 (OCH₃)
CAS 6761-14-4 () H (no Cl), 2-Me N/A C₁₆H₁₃N₃O₂ LogP: 2.16; PSA: 63.99 Ų
CAS 899969-09-6 () 2-Cl, 2,3-diMeOPh N/A C₂₄H₂₀ClN₃O₄ Molecular Weight: 449.9
Key Observations:
  • Melting Points: The target compound’s higher melting point (238–240°C) vs. non-chlorinated analog 2h (187°C) suggests enhanced intermolecular interactions (e.g., dipole-dipole from Cl) .
  • Chlorine Impact : The 4-Cl substituent increases molecular polarity, evidenced by IR shifts (1704 cm⁻¹ vs. 1665 cm⁻¹ in 2h) and altered NMR aromatic signals .
  • Bulkier Analogs : Compounds like CAS 899969-09-6 (MW 449.9) with additional substituents (e.g., 2-Cl, dimethoxy) may exhibit reduced solubility but enhanced receptor binding .

Biological Activity

4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The molecular structure of this compound features a quinazoline core, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound were tested against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds can inhibit cell proliferation effectively.

CompoundCell LineIC50 (μM)
This compoundMCF70.096
Related QuinazolinesA5492.09

The compound's mechanism of action involves the inhibition of key proteins associated with tumor growth, such as EGFR and COX-2, thereby promoting apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay. This method measures the ability of the compound to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)IC50 (μg/mL)
This compound85%18.78 ± 1.86

The results suggest that this compound exhibits strong antioxidant activity, comparable to standard antioxidants like Butylated Hydroxytoluene (BHT) .

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this quinazoline derivative has shown promising anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

Several studies have explored the therapeutic applications of quinazoline derivatives. For example:

  • Study on Anticancer Activity : A study conducted by researchers evaluated various quinazoline derivatives for their cytotoxic effects on breast and lung cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant selective toxicity towards cancer cells while sparing normal cells .
  • Research on Antioxidant Properties : Another study focused on the antioxidant capabilities of quinazoline derivatives using different assays, including DPPH and ABTS. The results highlighted that these compounds could effectively reduce oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold .

Benzamide Coupling : Reaction of 4-chlorobenzoyl chloride with the quinazolinone amine group via nucleophilic acyl substitution. This step often requires anhydrous conditions and catalysts like triethylamine to drive the reaction .

  • Key Analytical Tools : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Q. How is the compound’s structure validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl groups at δ 165–170 ppm) .
  • IR : Stretching vibrations for amide (C=O at ~1650 cm1^{-1}) and quinazolinone (C=O at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) provide definitive structural confirmation .

Q. What solvents and conditions optimize solubility for in vitro assays?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMSO or DMF for stock solutions (10 mM), diluted in assay buffers (e.g., PBS, pH 7.4).
  • Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation. Adjust solvent ratios (e.g., DMSO:water ≤1:100) to prevent precipitation .

Advanced Research Questions

Q. How does this compound interact with bacterial enzyme targets?

  • Methodological Answer :

  • Target Identification : Similar compounds target acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), critical for bacterial fatty acid biosynthesis .
  • Enzyme Assays :
  • Fluorescence Polarization : Measure binding affinity (Kd_d) using fluorescently labeled PPTase.
  • Kinetic Studies : Monitor NADPH consumption via spectrophotometry (340 nm) to assess enzyme inhibition .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., substitution at the 4-chloro position).
  • Transition State Analysis : Identify energy barriers for reactions with nucleophiles (e.g., amines, thiols) using Gaussian or ORCA software .
  • Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Q. How can conflicting data on the compound’s biochemical pathway effects be resolved?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations.
  • Dose-Response Studies : Establish EC50_{50}/IC50_{50} values across bacterial strains (e.g., E. coli vs. S. aureus) to identify strain-specific effects .
  • Knockout Models : Use CRISPR-Cas9 to delete putative target genes and assess resistance mechanisms .

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